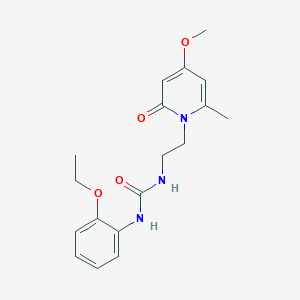

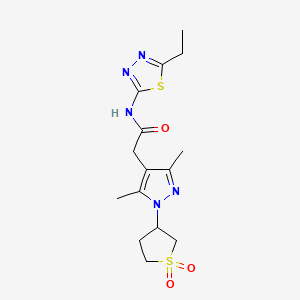

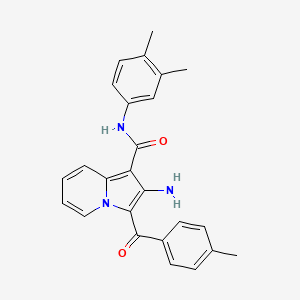

![molecular formula C22H19N5O2 B2896519 8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923421-83-4](/img/structure/B2896519.png)

8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a pyrimidine ring fused to an imidazole ring and are part of many biological compounds .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a six-membered pyrimidine ring fused to a five-membered imidazole ring . The positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

- Synthesis and Evaluation : A study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their potential as 5-HT(1A) receptor ligands. Some compounds exhibited anxiolytic-like and antidepressant-like activities in mice models, suggesting their promise for future research in developing new anxiolytic/antidepressant agents (Zagórska et al., 2009).

Molecular Studies and Activity Relationships

- Structure-Activity Relationships : Zagórska et al. (2015) conducted a study on arylpiperazinylalkyl purine-2,4-diones, revealing a range of receptor activities and identifying potent ligands for various receptors. This research highlighted the importance of substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors (Zagórska et al., 2015).

Chemical Properties and Synthesis Techniques

Mesoionic Purinone Analogs : Coburn and Taylor (1982) explored the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are analogs of purine-2,8-dione. Their study provided insights into the tautomeric forms and hydrolytic ring-opening reactions of these compounds (Coburn & Taylor, 1982).

Receptor Affinity and Enzyme Activity : A study by Zagórska et al. (2016) synthesized derivatives of imidazo- and pyrimidino[2,1-f]purines, evaluating their receptor affinity and enzyme activity. This research contributed to understanding the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Potential Therapeutic Applications

Antiviral and Antiproliferative Activity : Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activity, offering insights into potential therapeutic applications (Kim et al., 1978).

Anticancer Activity : A study by Zagórska et al. (2021) on hydantoin and purine derivatives with the 4-acetylphenylpiperazinylalkyl moiety investigated their anticancer activity on various cancer cell lines, identifying potent compounds for further research (Zagórska et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(2,4-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-9-10-16(14(2)11-13)27-17(15-7-5-4-6-8-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERHNROFOYEKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

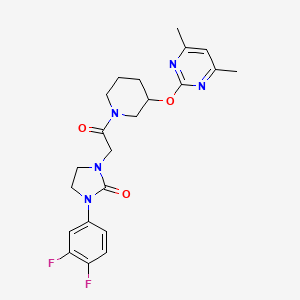

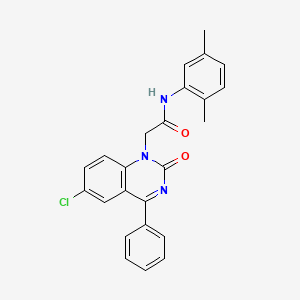

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

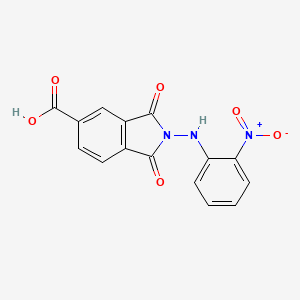

![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

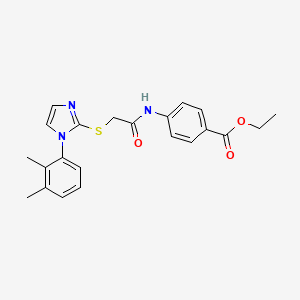

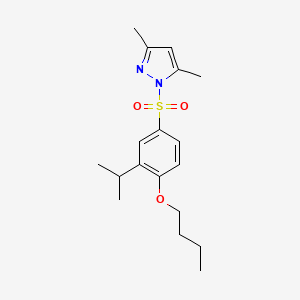

![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)

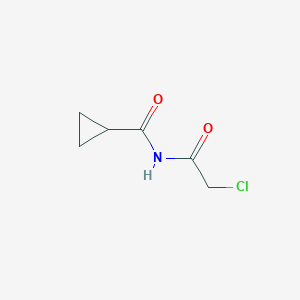

![N1-(2-methoxy-5-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2896455.png)